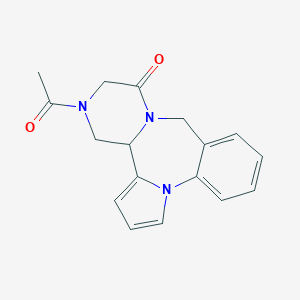

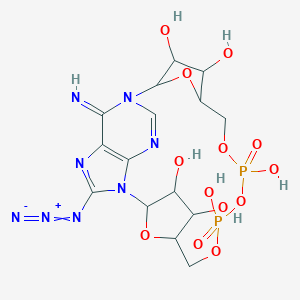

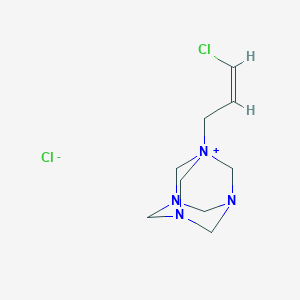

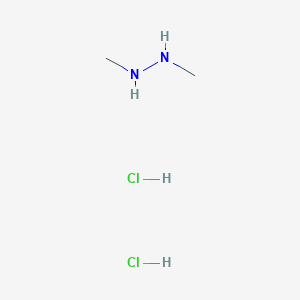

![molecular formula C20H42O5Si2 B128261 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 139356-33-5](/img/structure/B128261.png)

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester

Description

Synthesis Analysis

The synthesis of cyclohexene derivatives can be complex due to the need for controlling stereochemistry. Paper describes a diastereoselective synthesis of a cyclohexene derivative using L-serine as a starting material, which is advantageous over traditional starting materials like shikimic acid. This approach, involving ring-closing metathesis and Grignard reactions, could potentially be adapted for the synthesis of the compound , considering the need for stereochemical control and functional group introduction.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their reactivity and physical properties. The stereochemistry at the 3rd and 5th positions in the compound of interest would influence its reactivity and interaction with other molecules. The absolute configuration of key intermediates in related compounds, as confirmed by two-dimensional NMR studies in paper , is an important aspect of molecular structure analysis that would also be relevant for the compound .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. The synthesis method described in paper involves the condensation of aromatic aldehydes with 1,3-cyclohexanedione, which could be a reaction type relevant to modifying the side chains of the compound . Additionally, the photochemical heterolysis described in paper could be a reaction pathway for the compound if it possesses similar substituents that can form benzyl cations under photolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. The silyl ether groups could confer volatility and hydrophobicity, while the carboxylic acid methyl ester might affect solubility and reactivity. The high yields and simple work-up procedure mentioned in paper for related compounds suggest that the compound might also exhibit favorable synthesis and purification characteristics.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Substituted cyclopropane derivatives, obtained through reduction and hydrolysis reactions, showcase the utility of complex organic molecules in synthesizing novel structures with intact cyclopropane fragments, which are valuable in medicinal chemistry and material sciences (Molchanov & Tran, 2012). Furthermore, the synthesis of hydrophilic aliphatic polyesters highlights the design and creation of functional materials through the polymerization of cyclic esters containing protected functional groups, demonstrating the compound's relevance in developing advanced polymeric materials (Trollsås et al., 2000).

Material Science and Supramolecular Chemistry

The development of supramolecular dendrimers using phenylpropyl ether-based dendrons illustrates the compound's potential application in creating highly ordered and self-assembling materials, which are crucial in nanotechnology and material science (Percec et al., 2006).

Medicinal Chemistry and Drug Design

Analgesic activity studies on novel organic compounds indicate the importance of such complex molecules in discovering new therapeutic agents, demonstrating the compound's relevance in drug design and pharmacology (Kulakov et al., 2017).

properties

IUPAC Name |

methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O5Si2/c1-18(2,3)26(8,9)24-15-12-16(25-27(10,11)19(4,5)6)14-20(22,13-15)17(21)23-7/h15-16,22H,12-14H2,1-11H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWWPLFOPIFQS-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473919 | |

| Record name | methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester | |

CAS RN |

139356-33-5 | |

| Record name | Methyl (3S,5S)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139356-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.